Aspartic acid, 2-methyl-
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Overview
Description
Aspartic acid, 2-methyl- is a derivative of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. This compound is characterized by the presence of a methyl group attached to the second carbon of the aspartic acid backbone. It is of significant interest in various fields of scientific research due to its unique structural and functional properties.
Mechanism of Action
Target of Action
The primary target of 2-Methyl-L-Aspartic Acid is the N-methyl-D-aspartate receptor (NMDAR), a glutamate receptor and predominantly Ca2+ ion channel found in neurons . This receptor is one of three types of ionotropic glutamate receptors, the other two being AMPA and kainate receptors .
Mode of Action
The NMDAR requires the binding of two molecules of glutamate or aspartate and two of glycine . Thus, the channel acts as a “coincidence detector” and only once both of these conditions are met, the channel opens and it allows positively charged ions (cations) to flow through the cell membrane .
Biochemical Pathways
The activation of NMDAR by 2-Methyl-L-Aspartic Acid results in the opening of the ion channel that is nonselective to cations, with a combined reversal potential near 0 mV . The flow of predominantly calcium (Ca2+), sodium (Na+), and potassium (K+) ions into and out of the cell is made possible by the depolarization of the cell, which displaces and repels the Mg2+ and Zn2+ ions from the pore . Ca2+ flux through NMDA receptors in particular is thought to be critical in synaptic plasticity, a cellular mechanism for learning and memory, due to proteins which bind to and are activated by Ca2+ ions .
Pharmacokinetics
Pharmacokinetics generally involves the movement of a drug into, through, and out of the body—the time course of its absorption, bioavailability, distribution, metabolism, and excretion .
Result of Action
The activation of NMDAR by 2-Methyl-L-Aspartic Acid is thought to be very important for controlling synaptic plasticity and mediating learning and memory functions . The NMDAR is ionotropic, meaning it is a protein which allows the passage of ions through the cell membrane .
Biochemical Analysis
Biochemical Properties
2-Methyl-L-Aspartic Acid interacts with various enzymes, proteins, and other biomolecules. Aspartic acid, from which 2-Methyl-L-Aspartic Acid is derived, is involved in protein synthesis, nucleotide metabolism, the TCA cycle, glycolysis, and hormone biosynthesis
Cellular Effects
Aspartic acid, its parent compound, plays a crucial role in neurotransmission in some brain regions . It is plausible that 2-Methyl-L-Aspartic Acid may have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that aspartic acid can readily ionize with a charge of +1 at physiological pH and can be posttranslationally modified to form acetyllysine, hydroxylysine, and methyllysine . It is possible that 2-Methyl-L-Aspartic Acid may have similar binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
2-Methyl-L-Aspartic Acid is likely involved in the aspartic acid metabolic pathway, which is associated with multiple metabolic pathways, such as protein synthesis, nucleotide metabolism, the TCA cycle, glycolysis, and hormone biosynthesis . It may interact with various enzymes or cofactors in these pathways, potentially affecting metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Aspartic acid, 2-methyl- can be achieved through several methods. One common approach involves the asymmetric hydroamination of fumaric acid using biocatalysts such as N’-disuccinic acid lyase. This method allows for the efficient addition of structurally diverse arylalkylamines to fumarate, yielding N-arylalkyl-substituted L-aspartic acids with high enantioselectivity .
Industrial Production Methods: Industrial production of Aspartic acid, 2-methyl- often involves the chiral resolution of racemic mixtures. For instance, the enzymatic resolution of N-methyl-D,L-aspartic acid using a predicted N-demethylase from Chloroflexi bacterium 54-19 has been reported. This method provides a foundation for the mild synthesis of N-methyl-D,L-aspartic acid in industry .
Chemical Reactions Analysis
Types of Reactions: Aspartic acid, 2-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its functional properties.
Common Reagents and Conditions: Common reagents used in the reactions of Aspartic acid, 2-methyl- include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and alcohols under mild conditions.
Major Products Formed: The major products formed from these reactions include various substituted derivatives of Aspartic acid, 2-methyl-, which can be used in further chemical synthesis and applications.
Scientific Research Applications
Aspartic acid, 2-methyl- has a wide range of scientific research applications. In chemistry, it serves as a chiral building block for the synthesis of pharmaceuticals and nutraceuticals. In biology, it is used to study the metabolic pathways of amino acids and their role in cellular processes. In medicine, it has potential therapeutic applications in the treatment of neurological disorders and metabolic diseases. In industry, it is utilized in the production of food additives and other commercial products .
Comparison with Similar Compounds
Aspartic acid, 2-methyl- can be compared with other similar compounds such as L-Aspartic Acid, D-Aspartic Acid, and N-Methyl-D-Aspartic Acid. While L-Aspartic Acid and D-Aspartic Acid are naturally occurring amino acids with distinct roles in metabolism, Aspartic acid, 2-methyl- is unique due to the presence of the methyl group, which imparts different chemical and biological properties. N-Methyl-D-Aspartic Acid, on the other hand, is known for its role as a potent agonist of a glutamate receptor subtype and is used in the treatment of neurological disorders .
Properties
IUPAC Name |
(2S)-2-amino-2-methylbutanedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c1-5(6,4(9)10)2-3(7)8/h2,6H2,1H3,(H,7,8)(H,9,10)/t5-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWAYDJFPMMUKOI-YFKPBYRVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC(=O)O)(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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